6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESPDHKJYFIMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Phenyl 1h Pyrazolo 3,4 B Pyridin 3 Amine and Its Analogues
Strategies for the Construction of the Pyrazolo[3,4-b]pyridine Ring System
The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main approaches: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring, or the formation of a pyrazole ring on a pre-existing pyridine ring. nih.gov The majority of published methods fall under the first category, utilizing aminopyrazole derivatives as key starting materials. nih.gov
Cyclization Reactions Involving 3-aminopyrazole (B16455) Derivatives and Carbonyl Compounds
A prevalent strategy for synthesizing the pyrazolo[3,4-b]pyridine core involves the cyclization reaction between 3-aminopyrazole derivatives and various carbonyl compounds that act as 1,3-dielectrophiles. nih.gov These reactions typically proceed through a series of condensation and cyclization steps to build the pyridine ring onto the pyrazole moiety.
Commonly used carbonyl compounds include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their derivatives. nih.govresearchgate.net The reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound, often catalyzed by an acid, leads to the formation of the fused pyridine ring. researchgate.net If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. researchgate.net
Similarly, α,β-unsaturated ketones can react with 3-aminopyrazoles to yield pyrazolo[3,4-b]pyridines. researchgate.netresearchgate.net The reaction is believed to initiate with a Michael addition of the aminopyrazole to the unsaturated ketone, followed by an intramolecular cyclization and dehydration. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Reference |
| 5-amino-1-phenylpyrazole (B52862) and α,β-unsaturated ketones | ZrCl4, DMF, EtOH, 95 °C | 4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | researchgate.net |
| 3-aminopyrazole and 1,3-dicarbonyl compounds | Acetic acid, reflux or microwave irradiation | 1H-Pyrazolo[3,4-b]pyridines | researchgate.net |
| 5-aminopyrazole and α,β-unsaturated ketones | - | 1H-Pyrazolo[3,4-b]pyridines | researchgate.net |
Annulation of the Pyridine Ring onto a Pre-existing Pyrazole Moiety
The annulation of a pyridine ring onto a pre-existing pyrazole is a versatile and widely employed strategy for the synthesis of pyrazolo[3,4-b]pyridines. nih.govnih.gov This approach typically involves the reaction of a 3-aminopyrazole or a 5-aminopyrazole with a suitable precursor that provides the necessary carbon atoms to form the pyridine ring.
One classic example is the Gould-Jacobs reaction, where a 3-aminopyrazole is treated with diethyl 2-(ethoxymethylene)malonate. researchgate.net This reaction proceeds through a series of steps including nucleophilic attack, cyclization, and subsequent treatment with reagents like phosphorus oxychloride to yield 4-chloro-substituted pyrazolo[3,4-b]pyridines. researchgate.net
Another approach involves the reaction of aminopyrazoles with β-ketoesters, which can lead to the formation of pyrazolo[3,4-b]pyridin-6-ones. nih.gov The regioselectivity of these reactions can be influenced by the substitution pattern on both the pyrazole and the β-ketoester.
| Pyrazole Derivative | Reagent | Product Type | Reference |
| 3-aminopyrazole | Diethyl 2-(ethoxymethylene)malonate, POCl3 | 4-chloro-1H-pyrazolo[3,4-b]pyridine | researchgate.net |
| 5-aminopyrazoles | β-ketoesters | 4-arylpyrazolo[3,4-b]pyridin-6-ones | nih.gov |
Multi-Component Reactions (MCRs) for Efficient Pyrazolo[3,4-b]pyridine Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. researchgate.netfrontiersin.org
Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net A common strategy involves the one-pot reaction of an aldehyde, a ketone (or another active methylene (B1212753) compound), and an aminopyrazole. researchgate.net The reaction often proceeds through the initial formation of an α,β-unsaturated carbonyl compound in situ, which then reacts with the aminopyrazole to form the final product. researchgate.net These reactions can be catalyzed by various catalysts, including acids, bases, or Lewis acids, and can sometimes be performed under solvent-free or microwave-assisted conditions. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| Aldehyde | Ketone | 3-aminopyrazole | - | 1H-Pyrazolo[3,4-b]pyridine | researchgate.net |
| Benzaldehydes | Malononitrile | 3-amino-5-methylpyrazole | Grinding, catalyst-free | 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | researchgate.net |
Targeted Synthesis of 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
The synthesis of the specific target molecule, this compound, can be approached through the formation of the pyrazole ring onto a pre-existing, appropriately substituted pyridine precursor.
Pathways from 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitriles to Aminopyrazolopyridines
One viable synthetic route to this compound starts from 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. This precursor can be converted to the corresponding 2-chloro-6-phenylnicotinonitrile (B1580685). The reaction of this 2-chloronicotinonitrile derivative with hydrazine (B178648) hydrate (B1144303) is a key step in forming the pyrazolo[3,4-b]pyridine ring system. nih.gov
The synthesis of the initial 2-pyridone can be achieved through various condensation reactions. For instance, the fusion of p-methylbenzalacetophenone with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) has been reported to yield a 3-cyano-2(1H)-pyridone. nih.gov This pyridone can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride.
Synthesis via Hydrazine Hydrate Treatment of Precursors
The treatment of 2-chloro-6-phenylnicotinonitrile with hydrazine hydrate is a direct and efficient method for the construction of the 3-amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine ring system. nih.govresearchgate.net This reaction involves the nucleophilic attack of hydrazine at the C2 position of the pyridine ring, leading to the displacement of the chloro group, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon. This cyclization results in the formation of the fused pyrazole ring with an amino group at the 3-position. nih.gov
The reaction is typically carried out by refluxing the 2-chloronicotinonitrile with hydrazine hydrate in a suitable solvent such as ethanol (B145695) or ethylene (B1197577) glycol. nih.gov
| Precursor | Reagent | Product | Reference |
| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Hydrazine hydrate | Hydrazino derivative | nih.gov |
| 4-methyl-6-pyrazolyl-2-chloronicotinonitriles | Hydrazine hydrate | 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines | researchgate.net |
Utilizing Substituted Pyridines as Intermediates
A common and effective strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the construction of the pyrazole ring onto a suitably functionalized pyridine core. nih.gov This approach typically utilizes 2-halopyridines bearing a reactive functional group, such as a cyano or formyl group, at the 3-position. cdnsciencepub.com The reaction of these substituted pyridines with hydrazine or its derivatives leads to the formation of the fused pyrazolo[3,4-b]pyridine system.
In a typical reaction, a 2-chloronicotinonitrile derivative undergoes cyclocondensation with a substituted hydrazine. The process involves nucleophilic displacement of the 2-chloro group by the hydrazine, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the cyano group, which ultimately forms the 3-aminopyrazolo[3,4-b]pyridine ring system. cdnsciencepub.com The versatility of this method allows for the introduction of various substituents onto both the pyridine and the newly formed pyrazole ring, depending on the starting materials chosen. For instance, using different substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring. cdnsciencepub.com
While direct synthesis from bipyridine precursors is less commonly documented, the fundamental approach of building the pyrazole ring onto a pyridine scaffold remains a cornerstone in the synthesis of this class of compounds.
Derivatization and Functionalization of the this compound Core
The this compound core is a versatile scaffold that allows for extensive derivatization at several positions, enabling the generation of a diverse library of analogues for various applications.
Synthesis of Substituted Pyrazolo[3,4-b]pyridin-3-amine Derivatives
The synthesis of substituted derivatives of the pyrazolo[3,4-b]pyridine core can be achieved through various multicomponent reactions. One efficient method is the one-pot, catalyst-free grinding procedure for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This solvent-free method involves the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile, offering high yields in a short reaction time. researchgate.net
Another approach involves a cascade 6-endo-dig cyclization reaction for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. This method demonstrates good functional group tolerance and excellent regioselectivity. nih.gov Furthermore, four-component bicyclization approaches have been developed to create skeletally diverse multicyclic pyrazolo[3,4-b]pyridines, showcasing the flexibility of synthetic strategies to access a wide range of derivatives. acs.org
The following table summarizes selected examples of synthesized substituted pyrazolo[3,4-b]pyridine derivatives.
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| Substituted benzaldehydes, 3-amino-5-methylpyrazole, malononitrile | Grinding, solvent-free | 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | 95 | researchgate.net |
| 5-aminopyrazoles, alkynyl aldehydes | Ag(CF3CO2), TfOH, DMAc, 100 °C | Halogenated and non-halogenated pyrazolo[3,4-b]pyridines | 63-84 | nih.gov |
| Arylglyoxals, aryl amines, 4-hydroxy-6-methyl-2H-pyran-2-one | Microwave-assisted | Tricyclic cyclopenta-fused pyrazolo[3,4-b]pyridines | - | acs.org |
Modifications at the N1-position of the Pyrazole Ring
The N1-position of the pyrazolo[3,4-b]pyridine ring is a common site for modification, allowing for the introduction of a variety of substituents that can influence the compound's biological and physicochemical properties. A series of N-alkyl-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized by the N-H alkylation of the parent heterocycle. researchgate.net
This reaction is typically carried out using an alkyl halide in the presence of a base. An optimized procedure involves using sodium hydride as the deprotonating agent in N,N-dimethylformamide (DMF) as a solvent, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method has been shown to be efficient, with short reaction times and high yields. researchgate.net
The table below illustrates the results of N1-alkylation under optimized conditions.
| Starting Material | Alkylating Agent | Conditions | Product | Yield (%) | Reference |
| 1H-pyrazolo[3,4-b]pyridine | Various bromoalkanes | NaH, DMAP, DMF, 0 °C to rt | N-Alkyl-1H-pyrazolo[3,4-b]pyridines | 90-94 | researchgate.net |
Introduction of Diverse Functionalities via Reaction at the 3-amino Group (e.g., Schiff Bases, Urea (B33335), Thiourea, Amides, Thiazolidinones, Azetidin-2-ones)
The 3-amino group of the this compound core is a key functional handle for a wide array of chemical transformations, leading to the synthesis of diverse derivatives.
Schiff Bases, Thiazolidinones, and Azetidin-2-ones: The condensation of the 3-amino group with various aromatic or heterocyclic aldehydes in the presence of a catalytic amount of piperidine (B6355638) in refluxing ethanol yields the corresponding Schiff bases (imines). These Schiff bases can then be used as intermediates for the synthesis of other heterocyclic systems. For example, reaction with thioglycolic acid can afford 4-thiazolidinones, while reaction with chloroacetyl chloride can lead to the formation of azetidin-2-ones. jst.go.jp
Thiourea Derivatives: The reaction of the 3-amino compound with phenyl isothiocyanate in refluxing dimethylformamide (DMF) containing a catalytic amount of triethylamine (B128534) (TEA) provides the corresponding N-phenylthiourea derivative. jst.go.jp
Urea and Amide Derivatives: The synthesis of urea derivatives can be achieved through the reaction of the amine with an isocyanate. organic-chemistry.org Amide derivatives are readily prepared by the acylation of the 3-amino group with acyl chlorides or anhydrides. researchgate.net For instance, acylation and carbamoylation of 3-aminopyrazolo[3,4-b]pyridines have been shown to proceed regioselectively at the amino group. researchgate.net
The following table provides examples of derivatization at the 3-amino group.
| Derivative Type | Reagents | Product | Reference |
| Schiff Base | Aromatic/heterocyclic aldehydes | N-((6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methylene)anilines | jst.go.jp |
| Thiourea | Phenyl isothiocyanate | 1-(6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylthiourea | jst.go.jp |
| Amide | Acyl chlorides/anhydrides | N-(6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)amides | researchgate.net |
| Thiazolidinone | Schiff base, thioglycolic acid | 2-Aryl-3-(6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiazolidin-4-ones | jst.go.jp |
| Azetidin-2-one | Schiff base, chloroacetyl chloride | 1-(6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-arylazetidin-2-ones | jst.go.jp |
Annulation for Polyheterocyclic Ring Systems (e.g., Pyridopyrazolopyrimidines, Imidazopyrazolopyridin-2-amines, Pyrido[2',3':3,4]pyrazolo[5,1-c]mdpi.comnih.govacs.orgtriazines)
The pyrazolo[3,4-b]pyridine core can serve as a building block for the construction of more complex, polyheterocyclic ring systems through annulation reactions.
Pyridopyrazolopyrimidines: The reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives with reagents such as acetylacetone (B45752) or 1,1-dicyano-2,2-dimethylthioethene can lead to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. researchgate.net
Imidazopyrazolopyridin-2-amines: The synthesis of imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines can be achieved by reacting the 3-amino-1H-pyrazolo[3,4-b]pyridine with ω-bromoacetophenones followed by cyclization with acetic anhydride, or by reaction with chloroacetonitrile (B46850) followed by treatment with DMF-DMA. researchgate.net
Pyrido[2',3':3,4]pyrazolo[5,1-c] mdpi.comnih.govacs.orgtriazines: These tricyclic systems can be synthesized from a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative. Diazotization of the 3-amino group gives the corresponding diazonium salt, which can then be coupled with various active hydrogen-containing reagents, such as 2,4-pentanedione, ethyl 3-oxobutanoate, or malononitrile, to yield the pyrido[2',3':3,4]pyrazolo[5,1-c] mdpi.comnih.govacs.orgtriazine core.
Catalytic Approaches and Green Chemistry Principles in Pyrazolo[3,4-b]pyridine Synthesis (e.g., ZrCl4 catalysis, microwave irradiation, solvent-free conditions)
Modern synthetic methodologies for pyrazolo[3,4-b]pyridines increasingly focus on the use of catalytic approaches and the incorporation of green chemistry principles to improve efficiency, reduce environmental impact, and simplify reaction procedures.
ZrCl4 Catalysis: Zirconium(IV) chloride (ZrCl4) has been employed as an efficient Lewis acid catalyst for the synthesis of pyrazolo[3,4-b]pyridines. For example, the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones is effectively catalyzed by ZrCl4. This catalyst is considered a green Lewis acid due to its low toxicity, high availability, low cost, and stability in air and water. mdpi.com
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyrazolo[3,4-b]pyridine derivatives. Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For instance, the hetero-Diels-Alder reaction of pyrazolyl-azadienes with 3-dimethylaminopropiophenone hydrochlorides to yield 5-aroylpyrazolo[3,4-b]pyridines can be achieved in just 2-3 minutes under microwave irradiation in dry media. northwestern.edu
Solvent-Free Conditions: Conducting reactions under solvent-free conditions is a key principle of green chemistry that minimizes waste and can lead to improved reaction rates and yields. A notable example is the one-pot, catalyst-free grinding procedure for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles from substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile. This method is highly efficient, cost-effective, and environmentally benign. researchgate.netnih.gov
The following table highlights some of the green and catalytic approaches used in the synthesis of pyrazolo[3,4-b]pyridines.
| Method | Catalyst/Condition | Starting Materials | Product | Advantages | Reference |
| Lewis Acid Catalysis | ZrCl4 | 5-amino-1-phenylpyrazole, α,β-unsaturated ketones | 4-Substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines | Green catalyst, good yields | mdpi.com |
| Microwave Irradiation | Dry media | Pyrazolyl-azadienes, 3-dimethylaminopropiophenone hydrochlorides | 5-Aroylpyrazolo[3,4-b]pyridines | Rapid reaction times (2-3 min) | northwestern.edu |
| Solvent-Free Grinding | None | Benzaldehydes, malononitrile, 3-amino-5-methylpyrazole | 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles | Environmentally friendly, high yield, short reaction time | researchgate.netnih.gov |
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation of Pyrazolo[3,4-b]pyridine Derivatives
Spectroscopy is a cornerstone in the characterization of novel compounds. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of pyrazolo[3,4-b]pyridine derivatives.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazolo[3,4-b]pyridine derivatives, IR spectra provide key evidence for the presence of amine groups and the aromatic scaffold.
In the case of 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine, the IR spectrum is expected to exhibit characteristic absorption bands. The amine (NH₂) group typically shows stretching vibrations in the region of 3400-3200 cm⁻¹. d-nb.info Specifically, related amino-pyrazolo[3,4-b]pyridines show N-H stretching bands around 3394-3307 cm⁻¹. d-nb.info The spectrum would also feature absorption bands corresponding to the C=C and C=N bonds of the fused heterocyclic rings and the phenyl substituent, generally appearing in the 1600-1450 cm⁻¹ region. d-nb.inforsc.org
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| N-H (Amine) | 3400 - 3200 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=N (Pyridine/Pyrazole) | 1620 - 1550 | Stretching |
| C=C (Aromatic) | 1580 - 1450 | Stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the phenyl group and the heterocyclic system would appear as distinct signals. The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm). researchgate.netmdpi.com The protons of the phenyl group would likely appear as a multiplet, while the protons on the pyridine (B92270) ring (at positions 4 and 5) would show characteristic signals. The amine (NH₂) protons are expected to produce a broad singlet, and the pyrazole (B372694) N-H proton would also appear as a singlet, with chemical shifts that can be influenced by the solvent. d-nb.info For similar structures, the NH₂ signal has been observed around δ 5.3 ppm. d-nb.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the 12 carbon atoms. Carbons in the aromatic and heteroaromatic rings typically resonate between δ 100 and 160 ppm. d-nb.infomdpi.com ¹³C NMR is also instrumental in differentiating between N-1 and N-2 substituted isomers in pyrazolo[3,4-b]pyridine systems. researchgate.net
Expected NMR Data for this compound
¹H NMR (Expected Chemical Shifts)
| Proton | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H (C4-H, C5-H) | 7.0 - 8.5 | Doublet/Multiplet |
| Phenyl-H | 7.2 - 7.8 | Multiplet |
| NH₂ | 5.0 - 6.0 | Broad Singlet |
¹³C NMR (Expected Chemical Shifts)
| Carbon | Expected δ (ppm) |
|---|---|
| Pyridine/Pyrazole Carbons | 100 - 160 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For pyrazolo[3,4-b]pyridine derivatives, mass spectra typically show a prominent molecular ion peak (M⁺). researchgate.net
For this compound (C₁₂H₁₀N₄), the exact molecular weight is 210.0905 g/mol . The mass spectrum would show a molecular ion peak at m/z = 210. The fragmentation of pyrazolo[3,4-b]pyridines often involves the successive loss of small molecules like HCN (m/z 27). researchgate.netresearchgate.net The presence of the phenyl group would likely result in a stable C₆H₅⁺ fragment at m/z = 77. researchgate.net The fragmentation would be initiated by the loss of fragments from the amine group or the heterocyclic core.
Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 210 | Molecular Ion [M]⁺ |
| 183 | [M - HCN]⁺ |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For a pure sample of this compound (C₁₂H₁₀N₄), the experimentally determined percentages of C, H, and N are expected to be very close (typically within ±0.4%) to the calculated theoretical values. d-nb.info
Calculated Elemental Composition of C₁₂H₁₀N₄
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 144.132 | 68.56% |
| Hydrogen | H | 1.008 | 10.080 | 4.79% |
| Nitrogen | N | 14.007 | 56.028 | 26.65% |
| Total | | | 210.240 | 100.00% |
Tautomerism and Isomerism of Pyrazolo[3,4-b]pyridines (e.g., 1H- vs. 2H-isomers and their Stability Considerations)
Pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen atom can exist in two tautomeric forms: the 1H- and 2H-isomers. nih.govresearchgate.net This isomerism arises from the different possible positions of the single hydrogen atom on the nitrogen atoms of the pyrazole ring.
The 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2) forms are in a dynamic equilibrium. nih.gov Extensive studies and database analyses indicate that the 1H-isomer is generally the more stable and predominant form. nih.govresearchgate.net The ratio of 1H- to 2H-isomers is estimated to be as high as 3.6 to 1. nih.gov The greater stability of the 1H tautomer can be attributed to factors including aromatic character and electronic effects. researchgate.netexlibrisgroup.com However, the nature of substituents on the rings and the solvent can influence the position of the tautomeric equilibrium. nih.govresearchgate.net For instance, in certain pyrazolopyridinones, the 2H-tautomer can be detected due to a smaller energy difference between the two forms. researchgate.net For the parent compound, this compound, the 1H- form is the expected major tautomer under normal conditions.
Pre Clinical Biological Activities of 6 Phenyl 1h Pyrazolo 3,4 B Pyridin 3 Amine and Its Analogues
Anticancer and Antiproliferative Activity Investigations
The pyrazolo[3,4-b]pyridine core structure has been a focal point for the development of novel therapeutic agents targeting cancer. Analogues of 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine have shown significant efficacy in inhibiting cancer cell growth through various mechanisms, including direct cytotoxicity and the inhibition of critical cellular enzymes.
In Vitro Cytotoxicity Assays against Cancer Cell Lines (e.g., Hep G2, MCF7, A-549, HCT-116)
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. For instance, a series of novel 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines displayed significant antiproliferative activity, with some compounds showing efficacy in the low micromolar range (0.75–4.15 μM) without affecting the proliferation of normal cells. nih.gov One of the most potent analogues from this series also inhibited tumor growth in an in vivo orthotopic breast cancer mouse model. nih.gov
In another study, newly synthesized pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer potency against HeLa, MCF7, and HCT-116 cancer cell lines. nih.gov Similarly, other research has identified pyrazole-based derivatives that exhibit potent cytotoxicity against 27 different human cancer cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar and even nanomolar ranges, particularly in triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov
The inhibitory activity of these compounds is often quantified by their IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. For example, a specific 1H-pyrazolo[3,4-b]pyridine derivative, 3-(4-hydroxyphenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine, showed a cell proliferation inhibitory activity (IC50) of 1.6 µM towards HCT116 colon cancer cells. sci-hub.ru Other pyrazolo[3,4-b]pyrazine compounds have also shown significant inhibitory activity against the MCF-7 breast cancer cell line. researchgate.net
Table 1: In Vitro Cytotoxicity of Selected Pyrazolo[3,4-b]pyridine Analogues
| Compound/Analogue | Cancer Cell Line | IC50 / CC50 (µM) | Reference |
|---|---|---|---|
| 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines | Various | 0.75 - 4.15 | nih.gov |
| Pyrazole-based derivative (P3C) | Triple-Negative Breast Cancer (TNBC) | 0.25 - 0.49 | nih.gov |
| 3-(4-hydroxyphenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine | HCT-116 | 1.6 | sci-hub.ru |
Investigation of Protein Kinase Inhibition (e.g., MNK1/2, c-Met, CDK1, GSK-3, DYRK1A/1B)
A primary mechanism through which pyrazolo[3,4-b]pyridine analogues exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.
Glycogen (B147801) Synthase Kinase-3 (GSK-3): A series of 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. nih.gov These compounds represent a significant class of inhibitors for this enzyme, which is implicated in various diseases, including cancer. nih.govresearchgate.net
Cyclin-Dependent Kinases (CDKs): Structure-activity relationship studies of 1H-pyrazolo[3,4-b]pyridines led to the discovery of highly potent and selective inhibitors of CDK1 and CDK2. For example, the compound BMS-265246 demonstrated IC50 values of 6 nM for CDK1/cyclin B and 9 nM for CDK2/cyclin E. nih.gov The introduction of a 2,6-difluorophenyl substitution was found to be critical for this potent inhibitory activity. nih.gov
Dual-specificity Tyrosine-regulated Kinases (DYRKs): Researchers have synthesized 1H-pyrazolo[3,4-b]pyridine derivatives that act as inhibitors of DYRK1A and DYRK1B. sci-hub.runih.gov Specifically, 3,5-diaryl substituted compounds showed excellent DYRK1B inhibitory activity, with IC50 values ranging from 3 to 287 nM. sci-hub.ru The compound 3-(4-hydroxyphenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine had the highest inhibitory activity with an IC50 of 3 nM. sci-hub.ru
Table 2: Protein Kinase Inhibition by Selected Pyrazolo[3,4-b]pyridine Analogues
| Compound/Analogue | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| BMS-265246 | CDK1/cyclin B | 6 | nih.gov |
| BMS-265246 | CDK2/cyclin E | 9 | nih.gov |
| 3-(4-hydroxyphenyl)-5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine | DYRK1B | 3 | sci-hub.ru |
| 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines | DYRK1B | 3 - 287 | sci-hub.ru |
Mechanisms of Action (e.g., inhibition of specific signaling pathways, prevention of kinase activation)
The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is underpinned by several distinct mechanisms of action at the cellular level. A key mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest. Certain pyrazolo[3,4-b]pyridines achieve this by inhibiting CDKs, which are essential for the progression of the cell cycle. nih.gov
In-depth studies have revealed that some pyrazole (B372694) derivatives can induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspases-3/7 and -8, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov Furthermore, these compounds can cause microtubule disruption, DNA fragmentation, and cell cycle arrest in cancer cells. nih.gov
At the signaling pathway level, these compounds have been shown to trigger the dephosphorylation of key proteins such as CREB, p38, ERK, and STAT3, leading to the inactivation of the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors. For instance, a potent CDK2 inhibitor was shown to bind to the ATP purine (B94841) binding site, forming crucial hydrogen bonds with amino acid residues like Leu83 in the protein's backbone. nih.gov Similarly, a DYRK1B inhibitor was predicted to form two hydrogen bonds with the hinge region of the kinase. sci-hub.ru
Antimicrobial Spectrum
In addition to their anticancer properties, this compound and its analogues have demonstrated a broad spectrum of antimicrobial activity, positioning them as potential leads for the development of new anti-infective agents.
Antibacterial Activity (e.g., against Gram-positive, Gram-negative bacteria, Methicillin-resistant Staphylococcus aureus (MRSA))
Numerous studies have confirmed the antibacterial potential of the pyrazolo[3,4-b]pyridine scaffold. mdpi.com A synthesized series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives showed potent activity against six bacterial strains, with MIC (Minimum Inhibitory Concentration) values ranging from 2 to 32 µg/mL. ekb.eg Importantly, the most active of these compounds were also evaluated for their inhibitory activity against the drug-resistant strain, Methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg
Other investigations have tested these compounds against both anaerobic and aerobic bacteria, revealing elevated activity against anaerobes. nih.gov Evaluations against common pathogens such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) have also been conducted. japsonline.com Molecular hybrids incorporating the pyrazolo[3,4-b]pyridine and triazole scaffolds have shown promise against S. aureus and K. pneumoniae. nih.gov
Table 3: Antibacterial Activity of Selected Pyrazolo[3,4-b]pyridine Analogues
| Compound/Analogue | Bacterial Strain(s) | Activity Measure (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| 3-Substituted-pyrazolo[3,4-b]pyridines | 6 bacterial strains, MRSA | MIC: 2-32 µg/mL | ekb.eg |
| Pyrazolo[3,4-b]pyridine derivatives | Anaerobic bacteria | Elevated activity | nih.gov |
| Pyrazolo[3,4-b]pyridine-triazole hybrid (cpd 27) | S. aureus | Zone of Inhibition: 18 ± 0.95 mm; MIC: 0.25 µg/mL | nih.gov |
Antifungal Activity
The antimicrobial evaluation of pyrazolo[3,4-b]pyridine derivatives has also extended to their potential as antifungal agents. mdpi.com A study that synthesized a new series of these compounds tested them against six different fungal strains. ekb.eg Several of the synthesized compounds, including the parent 3-amino-pyrazolopyridine derivatives, exhibited potent antifungal activity with MIC values ranging from 2-32 µg/mL. ekb.eg Another independent study also synthesized and evaluated a range of pyrazolo[3,4-b]pyridines for their antifungal properties, further confirming the potential of this chemical class in combating fungal infections. researchgate.net
Antiviral Activity (e.g., Enteroviruses like Poliovirus-1, EV-A71, CV-B3; HIV Reverse Transcriptase)
The 1H-pyrazolo[3,4-b]pyridine scaffold has been a fertile ground for the development of potent antiviral agents, particularly against enteroviruses. nih.gov An extensive structure-activity relationship (SAR) study led to the identification of analogues with significant activity against Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CV-B3). dntb.gov.ua Research has shown that these compounds can target the viral 2C protein, a common target for EV-D68, EV-A71, and CV-B3. nih.gov
One analogue, JX040, demonstrated submicromolar activity against CV-B3. nih.gov Further studies on related pyrazolopyrimidine analogues also showed nanomolar activities against EV-A71. nih.gov The introduction of different substituents onto the 1H-pyrazolo[3,4-b]pyridine core has been a key strategy to enhance antiviral potency. nih.gov For instance, while some analogues showed broad activity, others were more selective; the presence of a sulfur atom in an aliphatic chain was found to be crucial for activity against CV-B3. nih.gov
Beyond enteroviruses, derivatives of the 1H-pyrazolo[3,4-b]pyridine system have been noted for their inhibitory activity against the HIV-1 enzyme reverse transcriptase. nih.gov Other research into pyrazole derivatives has also highlighted their potential against a range of viruses, including various coronaviruses and Tobacco Mosaic Virus (TMV), underscoring the broad antiviral applicability of the pyrazole core structure. rsc.orgrsc.orgacs.orgnih.gov
| Compound/Analogue Class | Target Virus | Key Findings | Citation |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine Analogues | Enterovirus D68 (EV-D68), A71 (EV-A71), Coxsackievirus B3 (CV-B3) | Potent and broad-spectrum activity; targets the viral 2C protein. | nih.govdntb.gov.ua |
| JX040 | Coxsackievirus B3 (CV-B3) | Showed submicromolar activity in HeLa cells with a high selectivity index (>250). | nih.gov |
| Pyrrolopyridine Analogues | EV-A71, CV-B3 | Retained antiviral activity, representing a structurally new class for optimization. | nih.gov |
| 1H-pyrazolo[3,4-b]pyridine Derivatives | HIV-1 | Described as having activity against the reverse transcriptase (RT) enzyme. | nih.gov |
Antileishmanial Activity
Pyrazolopyridine derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis. acs.org Research has demonstrated their efficacy against various Leishmania species, including Leishmania amazonensis and Leishmania donovani. nih.govacs.orgresearchgate.net
In one study, three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and tested against promastigote forms of L. amazonensis. nih.gov The results were highly promising, with 3'-diethylaminomethyl-substituted compounds showing the most potent activity, with IC50 values as low as 0.12 µM, which was more active than the reference drug amodiaquine (B18356) (IC50 = 0.89 µM). acs.orgnih.gov
Further investigations into pyrazolopyridine and pyrazolodihydropyridine derivatives revealed significant activity against L. donovani, the causative agent of visceral leishmaniasis (VL). acs.orgnih.gov Compounds 6d and 6j were identified as particularly promising, exhibiting better activity against intracellular amastigotes than the current oral therapy, miltefosine (B1683995). acs.orgnih.gov Compound 6j, which has a 3,4-dichlorophenyl group and a 3,4-dimethoxy phenyl group, showed an excellent IC50 of 4.05 µM against amastigotes with a high selectivity index of 108. acs.org In mouse models of VL, compound 6j demonstrated significant clearance of parasitic burden in both the spleen and liver. acs.orgnih.gov The mechanism of action for compound 6j in promastigotes involves inducing programmed cell death through events like loss of mitochondrial membrane potential and DNA fragmentation. nih.gov
| Compound/Analogue Class | Target Species | Activity (IC50) | Key Findings | Citation |
|---|---|---|---|---|
| 3'-diethylaminomethyl-substituted 4-anilino-1H-pyrazolo[3,4-b]pyridines | L. amazonensis (promastigotes) | 0.12 µM - 0.39 µM | More potent than the reference drug amodiaquine (0.89 µM). | acs.orgnih.gov |
| Compound 6d | L. donovani (amastigotes) | Potent | Exhibited better activity than miltefosine against intracellular amastigotes. | acs.orgnih.gov |
| Compound 6j | L. donovani (amastigotes) | 4.05 µM | Showed excellent activity and a high selectivity index (108); effective in vivo. | acs.org |
Anti-inflammatory Activity (e.g., Cyclooxygenase (COX) Inhibition, particularly COX-2)
The pyrazole and pyrazolopyridine cores are integral to many compounds designed as anti-inflammatory agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.comnih.govrsc.org The COX enzymes, particularly COX-2, are key mediators of inflammation and pain.
Derivatives of pyrazole have been extensively studied as selective COX-2 inhibitors. nih.govnih.gov For example, a novel pyrazole derivative, (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide), showed promising anti-inflammatory and analgesic effects with a better safety profile concerning ulcerogenic effects compared to traditional NSAIDs. nih.gov Hybrid molecules incorporating both pyrazole and pyridazine (B1198779) scaffolds have also been designed, with some derivatives demonstrating higher COX-2 inhibitory action than the well-known COX-2 inhibitor, celecoxib (B62257). rsc.org Specifically, trimethoxy derivatives 5f and 6f showed potent COX-2 inhibition with IC50 values of 1.50 µM and 1.15 µM, respectively. rsc.org These compounds also effectively inhibited the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and PGE-2 in cell-based assays. rsc.org
The structural similarity of pyrazolylbenzotriazinones to celecoxib prompted their investigation as COX inhibitors, with some compounds showing a good pharmacological profile and selectivity for COX-2 over COX-1. elsevierpure.comcapes.gov.br The diverse biological activities of pyrazolo[3,4-b]pyridines include anti-inflammatory properties, further highlighting the therapeutic potential of this heterocyclic system. mdpi.com
| Compound/Analogue Class | Target | Activity (IC50) | Key Findings | Citation |
|---|---|---|---|---|
| Pyrazole-pyridazine hybrid (5f) | COX-2 | 1.50 µM | Demonstrated higher inhibitory action than celecoxib. | rsc.org |
| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 µM | Showed the most potent activity in the series, also inhibiting pro-inflammatory cytokines. | rsc.org |
| (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide) | COX-2 | Potent | A promising anti-inflammatory and analgesic agent with a good safety profile in pre-clinical studies. | nih.gov |
| Pyrazolylbenzotriazinones | COX-1/COX-2 | Varies | Structurally similar to celecoxib; some derivatives showed good COX-1/COX-2 selectivity. | elsevierpure.comcapes.gov.br |
Neuropharmacological Investigations
Structurally related pyrazolo[3,4-b]pyridines have been reported to possess a range of neuropharmacological properties, including neuroprotective, antidepressant, anxiolytic, and anti-Alzheimer's potential. mdpi.com
Anti-Alzheimer's Disease Research (e.g., Affinity for β-Amyloid Plaques, α-secretase inhibition)
The pyrazolo[3,4-b]pyridine scaffold is being actively explored for its potential in diagnosing and treating Alzheimer's disease (AD). mdpi.com A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain. nih.gov
Recent research has focused on synthesizing novel pyrazolo[3,4-b]pyridine derivatives and evaluating their ability to bind to these Aβ plaques. mdpi.comresearchgate.net In one study, dimethylamino- and pyrene-substituted pyrazolopyridines demonstrated high and selective binding to amyloid plaques in brain tissue from AD patients, as observed through fluorescent confocal microscopy. mdpi.comresearchgate.net This suggests their potential application as probes for imaging Aβ plaques, which is crucial for AD diagnosis. mdpi.comresearchgate.net
Furthermore, the pyrazolopyridine derivative Etazolate has been clinically investigated as an α-secretase inhibitor for mild to moderate AD. mdpi.comresearchgate.net Separately, another series of pyrazolopyridines was developed as potent γ-secretase modulators, which are designed to reduce the production of the toxic Aβ42 peptide. acs.orgnih.gov Some of these analogues showed significant efficacy in reducing Aβ42 levels in the cerebrospinal fluid of rats. acs.orgnih.gov Additionally, other pyrazolopyridine hybrids have been designed as multi-target agents for AD, inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glycogen synthase kinase 3β (GSK3β), as well as inhibiting Aβ and tau protein aggregation. nih.gov
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)
The metabotropic glutamate receptor 4 (mGlu4), a Group III mGluR, is a significant therapeutic target for neurological disorders like Parkinson's disease. nih.govuni-regensburg.de Activation of mGlu4 by positive allosteric modulators (PAMs) is considered a promising therapeutic strategy. nih.govnih.gov
A novel pyrazolo[4,3-b]pyridine, VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine), was discovered and characterized as a potent and selective mGlu4 PAM. nih.govwikipedia.org This compound emerged from efforts to find a suitable replacement for an earlier picolinamide-based series of PAMs that had in vivo stability issues. nih.gov VU0418506 possesses suitable pharmacokinetic properties for in vivo studies. nih.gov The discovery of pyrazolo[3,4-d]pyrimidine-based PAMs has also been reported, further expanding the chemical diversity of mGlu4 modulators. nih.gov These findings highlight the utility of the pyrazolopyridine scaffold in developing selective modulators for challenging G-protein coupled receptor targets. google.com
Anxiolytic and Antidepressant Potentials
The pyrazolo[3,4-b]pyridine core is present in compounds that have shown potential as anxiolytic and antidepressant agents. mdpi.com Some derivatives of this heterocyclic system have been specifically reported to exhibit these neuroprotective properties. mdpi.com Broader studies on condensed pyridine (B92270) derivatives have also found anxiolytic (anti-anxiety) effects in experimental models like the "open field" and "elevated plus maze" tests. nih.gov The diverse pharmacological profile of pyrazole-containing compounds includes antidepressant activity, as exemplified by the drug fezolamide, which validates the potential of this chemical family in treating psychiatric disorders. mdpi.comnih.gov
Antidiabetic Activity (e.g., α-Amylase Inhibition)
The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework for the development of potential antidiabetic agents. nih.gov Research dating back to 1973 highlighted the hypoglycemic properties of this class of compounds. nih.gov One of the key mechanisms for managing type 2 diabetes mellitus is the suppression of postprandial hyperglycemia by delaying the digestion of starchy foods. nih.gov This can be achieved by inhibiting α-amylase, a crucial enzyme in the gastrointestinal tract that breaks down starch into smaller sugars. nih.gov
While direct studies on this compound as an α-amylase inhibitor are not extensively detailed in the provided context, the general class of pyrazolo[3,4-b]pyridines has been explored for its effects on blood glucose. nih.gov The inhibitory action on α-amylase is a well-established strategy for diabetes management. nih.gov For context, various benzoic acid derivatives have been studied for their α-amylase inhibitory activity, with structure-activity relationship analyses indicating that specific substitutions on the phenyl ring can significantly influence potency. nih.gov For instance, 2,3,4-trihydroxybenzoic acid was found to be a potent inhibitor of α-amylase with an IC₅₀ value of 17.30 ± 0.73 mM. nih.gov This highlights how structural modifications can tune the biological activity of a core scaffold.
Table 1: α-Amylase Inhibitory Activity of Benzoic Acid Derivatives
| Compound | IC₅₀ (mM) |
|---|---|
| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 |
| 4-methylbenzoic acid | 52.35 ± 3.31 |
This table displays contextual data on α-amylase inhibitors to illustrate the concept of IC₅₀ values in antidiabetic research. nih.gov
Other Pharmacological Activities
Beyond antidiabetic potential, analogues of this compound have demonstrated a broad spectrum of other pharmacological effects.
Antimalarial Activity
The pyrazolo[3,4-b]pyridine core is a constituent of compounds investigated for various biological activities, including antimalarial action. mdpi.com Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health issue. beilstein-journals.org Analogues such as anilino pyrazoles have shown micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov
In one study, the substitution pattern on the anilino pyrazole scaffold was shown to be critical for activity. nih.gov Specifically, introducing a halogen atom like fluorine, chlorine, or bromine at the 3rd or 4th position of the phenyl ring improved antimalarial properties. nih.gov The bromo-substituted derivatives, in particular, showed the most significant gain in activity. nih.gov Another related heterocyclic system, 1,2,4-triazolo[4,3-a]pyrazines, has also been explored as a source of potent antimalarial leads. beilstein-journals.orgnih.gov
**Table 2: Antimalarial Activity of Selected Anilino Pyrazole Analogues against *P. falciparum***
| Compound | Substitution | IC₅₀ (µM) - CQ-sensitive strain | IC₅₀ (µM) - CQ-resistant strain |
|---|---|---|---|
| 2a | Unsubstituted Phenylamino | >10 | 7.9 ± 0.9 |
| 2b | 3-Bromophenylamino | 1.8 ± 0.3 | 1.5 ± 0.3 |
| 2e | 4-Bromophenylamino | 2.1 ± 0.4 | 1.9 ± 0.2 |
| 2l | N¹-methyl of 2a | 1.1 ± 0.2 | 1.0 ± 0.1 |
Data sourced from a study on tri- and tetra-substituted anilino pyrazoles. nih.gov
Antitrypanosomal Activity
Analogues of this compound have shown potential in combating Human African Trypanosomiasis (HAT), also known as sleeping sickness. researchgate.netnih.gov This neglected tropical disease is caused by parasites of the Trypanosoma brucei species. researchgate.netnih.gov The pyrazolo[3,4-b]pyridine scaffold is recognized for its potential antitrypanosomal properties. mdpi.com
Research into structurally related 4-phenyl-6-(pyridin-3-yl)pyrimidines has identified compounds with significant activity against Trypanosoma brucei rhodesiense. researchgate.netnih.gov For example, the derivative 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine demonstrated a potent IC₅₀ value of 0.38 μM. researchgate.netnih.gov The structure-activity relationship in this series revealed that substitutions on the phenyl ring greatly influence efficacy. researchgate.netnih.gov
Table 3: Antitrypanosomal Activity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Analogues
| Compound | R-Group on Phenyl Ring | IC₅₀ (µM) against T. b. rhodesiense |
|---|---|---|
| 1 | H | 4.8 |
| 3 | 2-OCH₃ | 19.6 |
| 6 | 3-Br | 2.0 |
| 8 | 4-OCH₃ | 6.8 |
| 13 | 2-OCH₃ (on aminopyrimidine core) | 0.38 |
Data from a study on novel antitrypanosomal pyrimidines. researchgate.netnih.gov
Antihypertensive and Pulmonary Hypertension Activity
Pyrazolo[3,4-b]pyridine derivatives have been identified as promising agents for the treatment of pulmonary arterial hypertension (PAH). mdpi.comfigshare.comresearchgate.net PAH is a severe condition characterized by vascular remodeling and vasoconstriction, leading to poor prognosis. figshare.com Novel pyrazolo[3,4-b]pyridine derivatives have been designed to possess dual activities: vasodilation through stimulation of soluble guanylate cyclase (sGC) and inhibition of vascular remodeling by regulating the AMP-activated protein kinase (AMPK) pathway. figshare.com
One such derivative, referred to as compound 2 in a study, exhibited moderate vasodilation and superior anti-proliferative effects on human pulmonary artery smooth muscle cells compared to the established drug riociguat. figshare.comresearchgate.net In animal models of hypoxia-induced PAH, this compound significantly reduced right ventricular systolic pressure and attenuated pulmonary artery and right ventricular hypertrophy. figshare.comresearchgate.net This dual-action approach presents a significant advantage over existing therapies that mainly focus on vasodilation. figshare.comnih.gov
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of essential cellular components, making it a key target for therapies against cancer and various infectious diseases. nih.govresearchgate.net While direct data on this compound is limited, its isomeric analogues, the pyrazolo[3,4-d]pyrimidines, have been extensively studied as potent DHFR inhibitors. nih.govresearchgate.net These compounds are designed as antifolates, structurally mimicking the DHFR inhibitor methotrexate (B535133) (MTX). nih.gov
By replacing the pteridine (B1203161) nucleus of methotrexate with a pyrazolo[3,4-d]pyrimidine scaffold, researchers have developed novel compounds with superior DHFR inhibition. nih.gov Several of these analogues exhibited IC₅₀ values in the sub-micromolar range, surpassing the potency of methotrexate in enzymatic assays. nih.gov The structure-activity relationship indicated that the choice of amino acid conjugates attached to the scaffold was crucial for achieving high inhibitory activity. nih.govresearchgate.net
Table 4: DHFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogues
| Compound | IC₅₀ (µM) |
|---|---|
| 7c | < 1 |
| 7d | < 1 |
| 7f | < 1 |
| 7j | < 1 |
| 7l | < 1 |
| Methotrexate (MTX) | 5.61 |
Data from a study on pyrazolo[3,4-d]pyrimidines as potential DHFR inhibitors. nih.gov
Antioxidant Activity (e.g., Free Radical Scavenging, Metal Chelation)
The antioxidant potential of pyrazolo-fused heterocyclic systems has been an area of scientific interest. nih.gov Antioxidant activity can be exerted through mechanisms like hydrogen atom transfer (HAT) or electron transfer (ET) to neutralize harmful free radicals. nih.gov Fused heterocyclic compounds containing nitrogen, such as pyrazolo[3,4-b]pyridines and their analogues, are recognized for their potential biological activities, including antioxidant effects. nih.gov
In a study on pyrazolo[3,4-j] figshare.comnih.govphenanthroline derivatives, which are complex analogues, the presence of nitrogen atoms and amino groups was suggested to contribute to their ability to scavenge radicals like DPPH and ABTS. nih.gov Although none of the tested compounds surpassed the potency of the ascorbic acid control, they all demonstrated some level of antioxidant activity. nih.gov For example, compound 5e in the series showed an EC₅₀ value of 26.71 μg/mL in the DPPH assay. nih.gov Another study on simpler pyrazole derivatives also found that specific substitutions, such as hydroxyl and methyl groups, could lead to significant DPPH free radical scavenging activity. researchgate.net
Table 5: Antioxidant Activity of Pyrazolo[3,4-j] figshare.comnih.govphenanthroline Analogues
| Compound | DPPH Assay (EC₅₀ µg/mL) | ABTS Assay (EC₅₀ µg/mL) |
|---|---|---|
| 5e | 26.71 | < 3 |
| Ascorbic Acid (Control) | 1.5 | Not specified |
Data from a study on the antioxidant activities of new pyrazolo-fused phenanthrolines. nih.gov
Structure Activity Relationship Sar Elucidation for Biological Efficacy
Influence of Substituents at the Pyrazole (B372694) Nitrogen (N1) on Biological Profiles
The N1 position of the pyrazole ring is a critical site for substitution, significantly impacting the compound's interaction with biological targets. Analysis of large compound libraries reveals that while many active compounds are unsubstituted (N1-H), a substantial portion contains substituents at this position. mdpi.com The most common substituents include methyl, various other alkyl groups, and phenyl rings. mdpi.comgoogle.com
Table 1: Common Substituents at the N1-position of the 1H-Pyrazolo[3,4-b]pyridine Ring System mdpi.com
| Substituent Type | Percentage of Compounds (%) | Potential Interactions |
| Hydrogen (unsubstituted) | ~32% | Hydrogen Bond Donor |
| Methyl | ~32% | Hydrophobic, van der Waals |
| Other Alkyl | ~23% | Hydrophobic, van der Waals |
| Phenyl | ~15% | π-π Stacking, Hydrophobic |
Role of the 6-phenyl Group and other Substituents at the Pyridine (B92270) Ring (C4, C5, C6) on Activity
The substitution pattern on the pyridine portion of the scaffold, particularly at positions C4, C5, and C6, is a major determinant of biological activity. The parent compound's 6-phenyl group is a significant feature, often contributing to potency through hydrophobic and aromatic interactions.
Research into 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amines as inhibitors of mitogen-activated protein kinase-interacting kinases (MNK1/2) has underscored the essential role of aryl groups at both the C4 and C6 positions. ekb.eg A rational design approach identified this diaryl scaffold as a core for MNK inhibitors, concluding that these aryl groups are crucial for activity. ekb.eg For example, a compound from this class, EB1, with aryl groups at C4 and C6, effectively binds to inactive MNK1, preventing its activation. ekb.eg
The substituent at C4 can dramatically influence activity. In the development of inhibitors for TANK-binding kinase 1 (TBK1), a 4-amino group was found to be a key feature for potent inhibition. rsc.org Conversely, for A1 adenosine (B11128) receptor antagonists, a 4-aminopyrazolo[3,4-b]pyridine core was modified with a carboxylic acid ester at the C5 position and various amino side chains at C4 to achieve high affinity and selectivity. nih.govnih.gov
The C5 position is most commonly unsubstituted (a hydrogen atom). mdpi.com This is largely a consequence of the common synthetic routes, which often utilize 1,3-dicarbonyl compounds lacking a substituent at the α-position. mdpi.com However, the introduction of groups like amides at C5 has been noted. mdpi.com
The substituent at C6, occupied by a phenyl group in the title compound, is a frequent point of variation. A diversity analysis shows that alongside phenyl, common substituents at C6 include hydrogen and methyl groups. mdpi.com The synthesis of various 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines for applications such as amyloid plaque imaging highlights the modularity of this position. mdpi.com
Table 2: SAR Summary for Pyridine Ring Substitutions
| Position | Common Substituents | Impact on Activity | Example Target(s) |
| C4 | Aryl, Amino, H | Essential for potency; can provide key interactions. | MNK1/2, TBK1, A1AR |
| C5 | H, Carboxylic Esters, Amides | Often unsubstituted; can be modified to tune properties. | A1AR |
| C6 | Phenyl, Methyl, H, Aryl | Crucial for activity; provides hydrophobic/aromatic interactions. | MNK1/2, Amyloid Plaques |
Importance of the 3-amino Functionality and the Impact of its Chemical Modifications
The 3-amino group is a cornerstone of the biological activity of many pyrazolo[3,4-b]pyridines. It frequently acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of target proteins. In many synthetic strategies, 3-aminopyrazole (B16455) is the key starting material, underscoring the recognized importance of this functional group for biological activity. nih.govmdpi.com
The indispensability of the 3-amino group is evident in its role as a "hinge-binder" in many kinase inhibitors, where it forms hydrogen bonds with the backbone of the kinase hinge region. nih.gov For instance, in the design of Tropomyosin receptor kinase (TRK) inhibitors, the aminopyrazole fragment was positioned to form three hydrogen bonds with key residues (Glu590 and Met592) in the active site. nih.gov
Chemical modification of the 3-amino group can lead to profound changes in activity. In a study on pyrazolo[3,4-b]pyridine derivatives as dihydrofolate reductase (DHFR) inhibitors, the parent 3-amino compounds were used as key intermediates. nih.gov Subsequent reactions to form Schiff bases (imines) or other derivatives at the 3-position led to some of the most potent compounds in the series. nih.gov For example, compound 4d (a Schiff base derivative) and compound 6c (a triazolopyrazolopyridine) showed significantly enhanced inhibitory activity against DHFR compared to the parent 3-amino compound. nih.gov This suggests that while the nitrogen atom is vital, extending from this position with specific functionalities can access additional binding interactions and improve potency.
Table 3: Impact of 3-Amino Group Modification on DHFR Inhibition nih.gov
| Compound | Modification at 3-position | DHFR IC₅₀ (µM) |
| 3a (parent) | Unsubstituted -NH₂ | > 50 |
| 4d | Imino-phenyl-OH | 0.72 |
| 6c | Fused Triazolo ring | 0.95 |
| Trimethoprim (Control) | - | 5.54 |
Identification of Key Pharmacophoric Elements for Specific Biological Targets (e.g., MNK1/2, DHFR, α-amylase)
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold, the key pharmacophoric elements vary depending on the target enzyme.
MNK1/2 Inhibitors: For MNK1/2 inhibition, a 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine core is the key pharmacophore. ekb.eg The essential features are:
The 3-amino group, which acts as a hydrogen bond donor.
The pyrazolo[3,4-b]pyridine core as a central scaffold.
An aryl group at the C4 position.
An aryl group at the C6 position. These two aryl groups are considered essential for activity, likely occupying hydrophobic pockets in the kinase. ekb.eg
DHFR Inhibitors: As inhibitors of DHFR, the pyrazolo[3,4-b]pyridine scaffold serves as a bioisostere of the pteridine (B1203161) ring found in the natural substrate, folic acid. nih.gov Docking studies revealed key interactions for the most potent compounds:
The pyrazole N1-H and the 3-amino group (or its derivative) form hydrogen bonds with key residues in the active site, such as Asp32.
The pyridine nitrogen (N7) forms another hydrogen bond with a water molecule or residue like Thr56.
The 6-phenyl group and the substituent at the 3-position fit into hydrophobic pockets of the enzyme's active site. nih.gov
α-Amylase Inhibitors: For the inhibition of α-amylase, an enzyme targeted in diabetes management, pyrazolo[3,4-b]pyridine derivatives have also shown promise. Docking studies of active hydrazide and hydrazone derivatives identified the following pharmacophoric features:
The pyrazole N1-H and pyridine N7 atoms act as hydrogen bond acceptors/donors.
The 3-amino group, modified into a hydrazide or hydrazone, is crucial for interacting with the catalytic residues of the enzyme, such as Asp197, Glu233, and Asp300.
The phenyl group at C1 and other substituents engage in hydrophobic interactions within the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the efficacy of new, unsynthesized analogs and for optimizing lead compounds.
A 3D-QSAR study was performed on a series of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters as selective A1 adenosine receptor (A1AR) antagonists. nih.govnih.gov Although this series differs slightly from the title compound, the study provides a framework for how QSAR can be applied to this scaffold. The model was built using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the steric and electrostatic field requirements for high-affinity binding.
The resulting 3D-QSAR model highlighted several key areas:
Steric Fields: The model showed that bulky substituents were favored in the region occupied by the C4-amino side chain, correlating with increased binding affinity. Conversely, bulky groups were disfavored near the C6 position.
Electrostatic Fields: The model indicated that electropositive potentials were favorable near the N1 position of the pyrazole ring, while electronegative potentials were preferred near the ester group at C5.
Such models provide a predictive foundation for designing new derivatives. For instance, the model could guide the selection of optimal substituents on the 6-phenyl ring or at the N1 position of this compound to enhance activity against a given target. While a specific QSAR model for the title compound was not found in the searched literature, studies on related pyrazolo[3,4-b]quinolinyl acetamides have also successfully used descriptors to predict biological activity, demonstrating the broad applicability of QSAR to these heterocyclic systems.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the structural basis of inhibition and for structure-based drug design.
For the 1H-pyrazolo[3,4-b]pyridine scaffold, molecular docking has been successfully employed to identify and optimize inhibitors for various protein kinases. In a notable study, derivatives of this scaffold were investigated as inhibitors of TANK-binding kinase 1 (TBK1), a target implicated in several cancers. nih.gov A designed hit compound, which shares the core pyrazolo[3,4-b]pyridine structure, was docked into the TBK1 active site. The simulation revealed a binding mode where the pyrazolopyridine core acts as a hinge-binder, a common interaction pattern for kinase inhibitors. nih.gov The docking results also highlighted the importance of specific amino acid residues, such as Asp157, in forming hydrogen bonds with the ligand, thereby anchoring it within the binding pocket. nih.gov These insights guided further structural modifications to enhance binding affinity and inhibitory activity. nih.gov
Similarly, docking studies on the related pyrazolo[3,4-d]pyrimidine scaffold against the mammalian target of rapamycin (B549165) (mTOR) have shown how specific substitutions can achieve high potency and selectivity. nih.gov These studies demonstrate the power of molecular docking to rationalize structure-activity relationships (SAR) and guide the optimization of lead compounds based on the pyrazolopyridine core.
| Target Protein | Ligand Scaffold | Key Interacting Residues | Docking Outcome | Reference |
| TANK-binding kinase 1 (TBK1) | 1H-pyrazolo[3,4-b]pyridine | Asp157 | Identification of hinge-binding mode and key hydrogen bonds for hit optimization. | nih.gov |
| mTOR | 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine | Not specified | Guided design of subnanomolar inhibitors with high selectivity. | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. These methods are particularly useful for studying phenomena like tautomerism, which is critical for heterocyclic compounds like 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
The pyrazolo[3,4-b]pyridine core can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms of the pyrazole (B372694) ring and the exocyclic amine group. Theoretical studies on similar heterocyclic systems have shown that imine and enamine forms are often the two most predominant tautomers in both the gas phase and in solution. academie-sciences.fr The relative stability of these tautomers is influenced by substituent groups and the polarity of the solvent. academie-sciences.frresearchgate.net For instance, calculations have demonstrated that polar solvents can stabilize one tautomeric form over another. academie-sciences.fr
DFT calculations are also used to determine key electronic properties and reactivity descriptors. The presence of a pyridinic nitrogen atom can significantly influence the electronic states, often decreasing the HOMO-LUMO gap. scienceopen.com For aminopurine, a structurally related system, the position of the amino group and the tautomeric form affect its electron-donating properties. nih.gov Such calculations can predict the molecule's reactivity, charge distribution, and ability to participate in various intermolecular interactions, which are fundamental to its biological activity.
| Calculation Type | System Studied | Key Findings | Reference |
| DFT (B3LYP/6-311+G**) | Pyronic derivatives | Imine and enamine are the predominant tautomers; relative stability is influenced by substituents and solvent polarity. | academie-sciences.fr |
| DFT (M06-2X/6-311++G(d,p)) | 6-ketomethylphenanthridine | Tautomer stability is affected by the dielectric constant of the solvent; enaminone form is generally most stable. | researchgate.net |
| DFT | Biphenyl with keto-enol tautomerism | Pyridinic nitrogen can stabilize the enol form through hydrogen bonding and enhance electrical conductance. | scienceopen.com |
| DFT | Aminopurine tautomers | Solvent affects tautomer stability; the properties of the amino group differ depending on its position and the tautomeric form. | nih.gov |
In Silico Screening and Virtual Ligand Design
In silico screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with virtual ligand design, allows for the rapid exploration of chemical space to discover novel analogues with improved properties.
For scaffolds related to this compound, virtual screening has proven to be a successful strategy. In one instance, a pharmacophore model was generated based on known inhibitors of casein kinase 1 (CK1). nih.gov This model, representing the key chemical features required for binding, was used to screen chemical databases. The screening identified N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine, a compound with a very similar core structure, as a hit. nih.gov Subsequent optimization of this hit, guided by the pharmacophore model, led to the discovery of a potent CK1 inhibitor with a 78 nM IC50 value. nih.gov
Virtual screening has also been applied to discover inhibitors for other targets. For example, a screening effort targeting the papain-like protease (PLpro) of SARS-CoV-2 identified a hit with a pyrazolylamide scaffold. nih.gov Structure-based optimization of this initial hit resulted in derivatives with improved inhibitory activity. nih.gov These examples underscore the utility of in silico screening and rational design in leveraging the pyrazolopyridine and related scaffolds to develop novel therapeutic agents. nih.gov
Prediction of Pharmacokinetic Properties through Computational Approaches
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models are widely used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics for further development.
For this compound and its analogues, various computational tools can predict key ADME parameters. Public databases like PubChem provide predicted values for properties such as XlogP, a measure of lipophilicity which influences absorption and distribution. uni.luuni.lu For example, the predicted XlogP for 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is 0.9, suggesting good aqueous solubility. uni.lu
More sophisticated ADME prediction models have been applied to related pyrazole derivatives. idaampublications.in These models can assess a compound's likelihood of oral bioavailability, metabolic stability, and potential for causing toxicity. By evaluating these properties computationally, researchers can identify potential liabilities and guide chemical modifications to optimize the pharmacokinetic profile of lead compounds, a crucial step in lead optimization.
| Compound Name | Predicted Property | Predicted Value | Significance | Reference |
| 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | XlogP | 0.9 | Indicates hydrophilicity, relevant for solubility. | uni.lu |
| 1H-pyrazolo[3,4-b]pyridin-6-amine | XlogP | 0.5 | Indicates high hydrophilicity. | uni.lu |
| 4-phenyl-1H-pyrazolo[3,4-b]pyridine-3,6-diamine | XlogP | 1.7 | Moderate lipophilicity. | uni.lu |
| 1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | XlogP | 3.6 | Higher lipophilicity, may affect solubility and absorption. | uni.lu |
Conclusion and Future Research Directions
Summary of Key Academic Findings and Contributions of 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Research
Research into this compound and related derivatives has yielded significant academic contributions, primarily identifying them as potent inhibitors of various protein kinases critical to cell signaling and disease progression. As purine (B94841) analogues, they are well-suited to occupy the ATP binding sites of enzymes involved in vital biological processes. nih.govmdpi.com
Key findings have established the efficacy of this scaffold against a range of therapeutic targets:
Oncology: Derivatives have shown potent inhibitory activity against several kinases implicated in cancer, including Monopolar spindle kinase 1 (Mps1), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs). nih.govnih.govnih.govrsc.orgnih.govnih.govnih.gov For instance, a pyrazolo[3,4-b]pyridine derivative (compound 31) demonstrated strong potency against Mps1 with an IC₅₀ value of 2.596 nM and exhibited significant antitumor efficacy in a xenograft model of breast cancer with no apparent toxicity. nih.gov Another derivative, C03, showed an IC₅₀ of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line. nih.govrsc.org Furthermore, derivatives have been developed as potent inhibitors of human Glycogen (B147801) Synthase Kinase-3α (hGSK-3α) and have shown growth inhibition of various cancer cell lines, including cervical adenocarcinoma and colon carcinoma. nih.gov
Neurodegenerative Diseases: The pyrazolo[3,4-b]pyridine core has been investigated for its potential in treating Alzheimer's disease. mdpi.com Certain novel derivatives have demonstrated high and selective binding to β-amyloid plaques in brain slices from Alzheimer's patients, highlighting their potential as diagnostic probes. mdpi.com
Antimicrobial and Other Activities: The scaffold has been explored for a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.netjst.go.jp Molecular hybrids combining the pyrazolo[3,4-b]pyridine and triazole scaffolds have shown notable in vitro antibacterial activity against S. aureus and K. pneumoniae. nih.gov
These findings underscore the versatility of the pyrazolo[3,4-b]pyridine scaffold as a foundational structure for developing targeted therapeutics.
Table 1: Summary of Biological Activities of Key Pyrazolo[3,4-b]pyridine Derivatives
| Derivative/Compound | Biological Target | Reported Activity (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| Compound 31 | Mps1 Kinase | 2.596 nM | Cancer |
| Compound C03 | TRKA Kinase | 56 nM | Cancer |
| Compound C03 | Km-12 Cell Line | 0.304 μM | Cancer |
| Compound 15y | TBK1 Kinase | 0.2 nM | Inflammatory Diseases/Cancer |
| Compound 24 | hGSK-3α | 0.8 ± 0.4 nM | Multiple (including CNS disorders, cancer) |
| BMS-265246 (27) | CDK1/cycB | 6 nM | Cancer |
| BMS-265246 (27) | CDK2/cycE | 9 nM | Cancer |
Unexplored Therapeutic Potentials and Opportunities for Scaffold Diversification
While significant research has focused on oncology and neurobiology, the therapeutic potential of this compound is not fully exhausted. The demonstrated kinase inhibitory activity suggests potential applications in other kinase-driven pathologies, such as autoimmune disorders and metabolic diseases. The inherent fluorescent properties observed in some derivatives could also be harnessed for developing novel diagnostic agents and research tools. mdpi.com
Scaffold diversification offers a promising avenue for discovering new biological functions and improving the properties of existing candidates. Key opportunities include:
Systematic Substitution: Although over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, much of the medicinal chemistry has centered on functionalizing the N-1 and C-3 positions. nih.govnih.govnorthwestern.edu Systematic exploration of substitutions at the C4, C5, and C6 positions is less common and could yield compounds with novel target profiles and improved pharmacokinetic properties.
Scaffold Hopping and Hybridization: Replacing the core pyrazolo[3,4-b]pyridine with other heterocyclic systems (scaffold hopping) can lead to compounds with improved physicochemical properties and CNS penetration. nih.gov Creating molecular hybrids, such as combining the scaffold with a triazole moiety, has already proven effective in generating antibacterial agents and could be applied to other therapeutic areas. nih.govgoogle.com
Functionalization: Advanced synthetic methods allow for diverse functional groups to be introduced. For example, iodine-functionalized pyrazolo[3,4-b]pyridines can undergo further arylation, alkenylation, alkynylation, and selenization, creating a wide array of structurally diverse molecules for screening. nih.gov
Development of Innovative Synthetic Methodologies for Future Compound Libraries
The generation of large and diverse compound libraries is essential for modern drug discovery. Recent advances in organic synthesis provide powerful tools for creating novel this compound analogues.
Established synthetic strategies generally involve two main approaches: constructing the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or forming the pyrazole ring on a pre-existing pyridine. nih.gov The most common method involves the condensation of 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons. biorxiv.orgnih.gov
Innovative methodologies that offer improved efficiency, regioselectivity, and substrate scope include:
Cascade Reactions: A cascade 6-endo-dig cyclization using 5-aminopyrazoles and alkynyl aldehydes enables the switchable synthesis of various functionalized pyrazolo[3,4-b]pyridines with excellent regional selectivity. nih.gov
Multi-Component Reactions (MCRs): MCRs are highly efficient for generating molecular complexity in a single step. researchgate.netresearchgate.net Hantzsch-type three-component reactions of an aldehyde, an active methylene (B1212753) compound, and an aminopyrazole have been used extensively. researchgate.net
Catalysis: Different catalysts have been employed to drive the synthesis, including ZrCl₄, trifluoroacetic acid, and various copper(II) catalysts, each offering specific advantages in terms of yield and reaction conditions. biorxiv.orgmdpi.comacs.org
Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters like temperature, pressure, and residence time. acs.org This technology is particularly advantageous for handling hazardous reagents and for scalable synthesis, enabling rapid reaction optimization and the construction of large compound libraries. acs.org
Cross-Coupling Reactions: Palladium and copper-promoted coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira, are highly effective for the late-stage functionalization of the pyrazolo[3,4-b]pyridine core, allowing for the introduction of diverse substituents. researchgate.net
Table 2: Innovative Synthetic Methodologies for Pyrazolo[3,4-b]pyridine Scaffolds
| Reaction Type | Key Reagents/Catalysts | Description |
|---|---|---|
| Cascade Cyclization | 5-aminopyrazoles, alkynyl aldehydes, Silver/Iodine/NBS | A cascade 6-endo-dig cyclization for switchable synthesis of halogenated and non-halogenated products. nih.gov |
| Condensation | 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketones, ZrCl₄ | Cyclization reaction to form 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com |
| Condensation | 5-aminopyrazoles, α-oxoketene dithioacetals, Trifluoroacetic acid | Facile synthesis of a combinatorial library of tetra- and persubstituted derivatives. biorxiv.org |
| Gould-Jacobs Reaction | 3-aminopyrazole (B16455) derivatives, diethyl 2-(ethoxymethylene)malonate | Classic method for forming the pyridine ring, often yielding 4-chloro substituted products. nih.govmdpi.com |
| [3+3] Cycloaddition | 5-aminopyrazoles, β-ketosulfones, Copper(II) acetylacetonate | A copper-catalyzed ring-closure strategy for synthesizing derivatives. acs.org |
Advanced Pre-clinical Studies, Target Validation, and Phenotypic Screening Approaches for Novel Drug Candidates
To translate the promise of the this compound scaffold into clinical candidates, a robust preclinical strategy is necessary.
Advanced Pre-clinical Studies: Promising compounds must be subjected to rigorous preclinical evaluation. This includes detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion) and in vivo efficacy studies using relevant animal models, such as the xenograft models already used for Mps1 and FGFR inhibitors. nih.govnih.gov Compound 31, an Mps1 inhibitor, has already shown a suitable preclinical pharmacokinetic and pharmacodynamic profile, setting a benchmark for future candidates. nih.gov
Target Validation: While many kinase targets have been identified, confirming their role in the desired therapeutic outcome is crucial. Target validation can be achieved using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down the target gene and observe if it mimics the pharmacological effect of the compound. Molecular docking studies can further elucidate the binding mode and interactions with the target protein, as seen with EGFR-TK inhibitors where the pyrazolo[3,4-d]pyrimidine moiety orients into the adenine (B156593) binding site. rsc.org
Phenotypic Screening: In addition to target-based approaches, phenotypic screening offers an unbiased way to discover new activities. This involves testing compound libraries in cell-based or organism-based assays that measure a disease-relevant phenotype without a preconceived target. Examples include screening for the inhibition of cancer cell proliferation across diverse cell lines (such as the NCI-60 panel) or using high-content imaging to identify compounds that reverse a disease phenotype. rsc.org The successful use of fluorescent confocal microscopy to identify derivatives that bind to amyloid plaques is a prime example of a powerful phenotypic screening approach. mdpi.com This strategy can uncover novel mechanisms of action and first-in-class therapeutic agents.
By integrating these advanced research and development strategies, the full therapeutic potential of the this compound scaffold and its derivatives can be systematically explored and exploited.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine?
- The synthesis typically involves multi-step reactions starting with functionalized pyrazole or pyridine precursors. For example, cyclocondensation of 1,3-dialkyl-1H-pyrazole-5-amine derivatives with substituted pyridine intermediates under acidic or catalytic conditions is a common approach . Solvent selection (e.g., acetonitrile, toluene) and catalysts (e.g., trifluoroacetic acid) significantly influence yield and purity. Post-synthesis purification often relies on recrystallization from polar solvents like acetonitrile .
Q. How can the molecular structure of this compound be characterized?
- Comprehensive characterization involves ¹H/¹³C NMR to confirm proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., amine stretching at ~3300 cm⁻¹), and X-ray crystallography for definitive structural elucidation . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Q. What are the key challenges in optimizing reaction yields for pyrazolo-pyridine derivatives?
- Yield optimization requires balancing steric and electronic effects of substituents. For example, bulky phenyl groups at the 6-position may hinder cyclization, necessitating higher temperatures or prolonged reaction times . Contradictions in reported yields (e.g., 40–75% for similar compounds) highlight the need for systematic screening of catalysts and solvents .
Advanced Research Questions
Q. How can computational modeling aid in predicting the bioactivity of this compound?
- Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to biological targets like kinases or ATP-binding domains. For instance, pyrazolo-pyridine scaffolds show competitive binding to kinase ATP pockets due to hydrogen-bonding interactions with hinge regions . Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?
- Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis of IC₅₀ values across studies should normalize data against control compounds (e.g., staurosporine for kinase inhibition). Validated assays (e.g., fluorescence polarization for kinase inhibition) reduce variability .
Q. How can reaction conditions be statistically optimized for scalable synthesis?
- Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically evaluate variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) was applied to optimize cyclization reactions of similar heterocycles, reducing trial runs by 60% .
Q. What are the implications of fluorine substitution on the physicochemical properties of pyrazolo-pyridine analogs?
- Fluorine incorporation at strategic positions (e.g., para to the phenyl group) enhances metabolic stability and membrane permeability. Comparative studies show fluorinated derivatives exhibit 2–3-fold higher logP values and improved bioavailability compared to non-fluorinated analogs .
Methodological Guidance
Q. How to design SAR studies for this compound derivatives?
- Step 1: Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at the pyridine ring, alkyl/aryl modifications at the pyrazole amine).
- Step 2: Screen against a panel of biological targets (e.g., kinases, GPCRs) using high-throughput assays.
- Step 3: Correlate activity trends with computational descriptors (e.g., Hammett constants, polar surface area) to identify critical pharmacophores .
Q. What experimental controls are essential in assessing compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
